1-Bromo-3-(hexyloxy)benzene
Overview
Description
1-Bromo-3-(hexyloxy)benzene is an organic compound with the molecular formula C12H17BrO. It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a hexyloxy group. This compound is used in various fields, including organic synthesis, material science, and medicinal chemistry, due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(hexyloxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(hexyloxy)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) to facilitate the substitution of a hydrogen atom on the benzene ring with a bromine atom .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3-(hexyloxy)benzene using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include hexyloxybenzaldehyde or hexyloxybenzoic acid.
Reduction Reactions: The major product is 3-(hexyloxy)benzene.
Scientific Research Applications
1-Bromo-3-(hexyloxy)benzene is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its ability to impart specific properties to the final product.
Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(hexyloxy)benzene involves its reactivity as a brominated aromatic ether. The bromine atom, being an electron-withdrawing group, influences the electron density of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where the bromine atom is replaced by other functional groups .
Comparison with Similar Compounds
Bromobenzene: A simpler brominated aromatic compound with a single bromine atom attached to the benzene ring.
3-Bromoanisole: Similar to 1-Bromo-3-(hexyloxy)benzene but with a methoxy group instead of a hexyloxy group.
1-Bromo-4-(hexyloxy)benzene: A positional isomer with the hexyloxy group attached to the para position relative to the bromine atom.
Uniqueness: this compound is unique due to the presence of the hexyloxy group, which imparts specific physical and chemical properties to the compound. This makes it particularly useful in applications requiring specific solubility, reactivity, and stability characteristics .
Properties
IUPAC Name |
1-bromo-3-hexoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYXVTVHYHKYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650569 | |
Record name | 1-Bromo-3-(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161291-04-9 | |
Record name | 1-Bromo-3-(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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